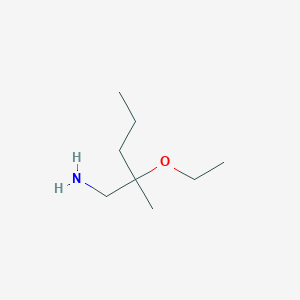![molecular formula C12H15N3 B13308898 (1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine is a compound that features an imidazole ring substituted with a 4-methylphenylmethyl group. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine typically involves the reaction of imidazole derivatives with benzyl halides under basic conditions. One common method is the alkylation of imidazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can lead to various substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can impact cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Imidazol-2-ylmethyl)benzylamine: Similar structure but lacks the 4-methyl group on the phenyl ring.
(1H-Imidazol-2-ylmethyl)[(4-chlorophenyl)methyl]amine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
(1H-Imidazol-2-ylmethyl)[(4-nitrophenyl)methyl]amine: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in (1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-ylmethyl)-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C12H15N3/c1-10-2-4-11(5-3-10)8-13-9-12-14-6-7-15-12/h2-7,13H,8-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
UYKBJHAPLUMMGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



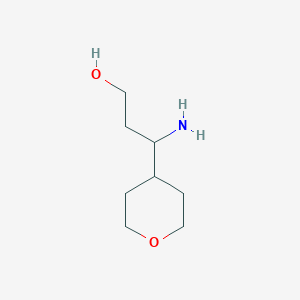
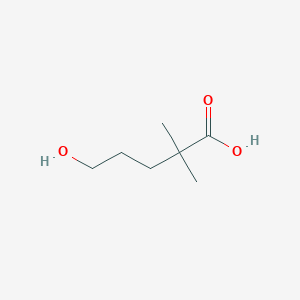



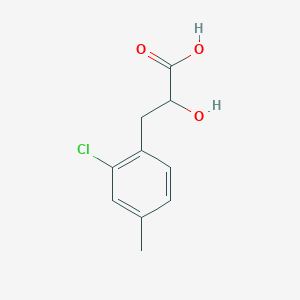
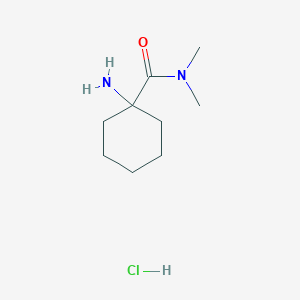
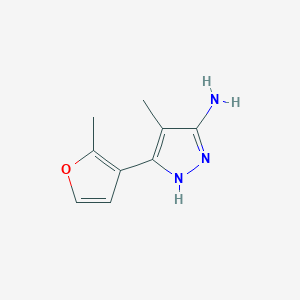
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
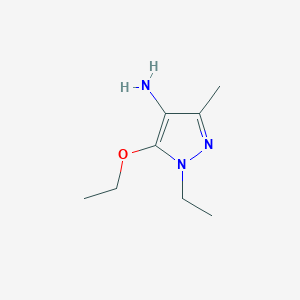
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
